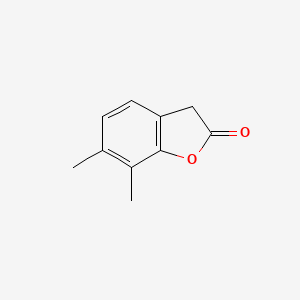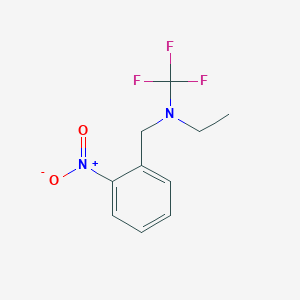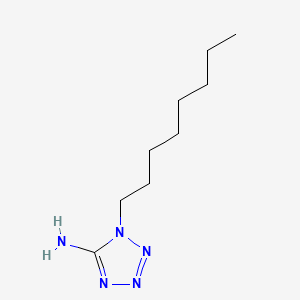
(2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde is an organic compound characterized by the presence of a pyridine ring and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde typically involves the condensation of pyridine-2-carbaldehyde with an appropriate reagent under controlled conditions. One common method is the Knoevenagel condensation, where pyridine-2-carbaldehyde reacts with an aldehyde in the presence of a base such as piperidine . The reaction conditions often include a solvent like ethanol and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to maintain consistent reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde undergoes various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium at room temperature.
Reduction: NaBH4 in methanol at 0-25°C.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Pyridine-2-carboxylic acid.
Reduction: Pyridin-2-ylmethanol.
Substitution: 3-bromo-(2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde.
Aplicaciones Científicas De Investigación
(2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-carbaldehyde: Shares the pyridine ring and aldehyde group but lacks the (2Z)-configuration.
Pyridin-2-ylmethanol: The reduced form of (2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde.
Pyridine-2-carboxylic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to its (2Z)-configuration, which imparts distinct chemical reactivity and biological activity compared to its structural analogs .
Propiedades
Número CAS |
93912-45-9 |
|---|---|
Fórmula molecular |
C7H7NO |
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
2-pyridin-2-ylethenol |
InChI |
InChI=1S/C7H7NO/c9-6-4-7-3-1-2-5-8-7/h1-6,9H |
Clave InChI |
AWHPVMOPHMGEGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C=CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


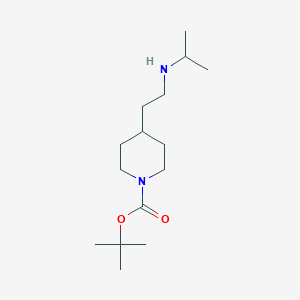
![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)
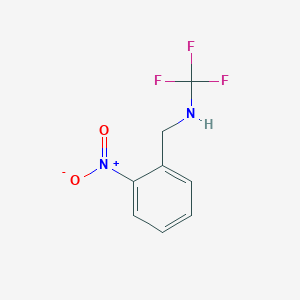

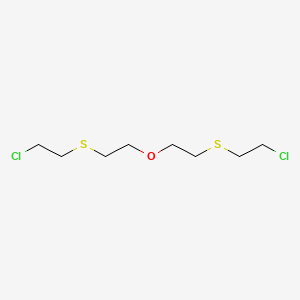
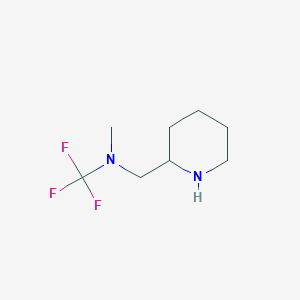


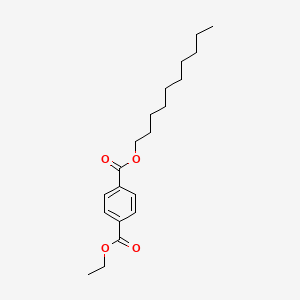
![2-[(2-Methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13951647.png)
